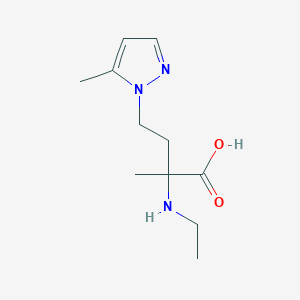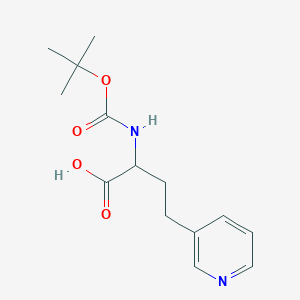
(R)-2-Tert-butoxycarbonylamino-4-pyridin-3-YL-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for efficient and scalable synthesis . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in further reactions . The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid: Similar structure but with the pyridine ring at a different position.
2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid: Features an acetic acid moiety instead of the butanoic acid.
(3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid: Contains a trifluorophenyl group instead of the pyridine ring.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid is unique due to its specific combination of a Boc-protected amino group and a pyridine ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)7-6-10-5-4-8-15-9-10/h4-5,8-9,11H,6-7H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
ZZPXUFOJUGQLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CN=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


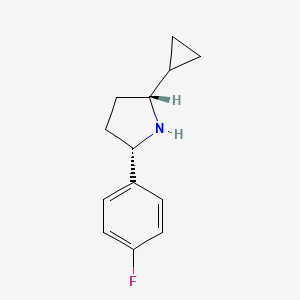
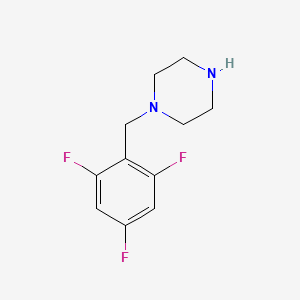

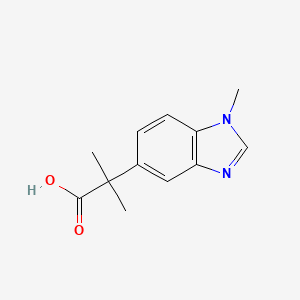
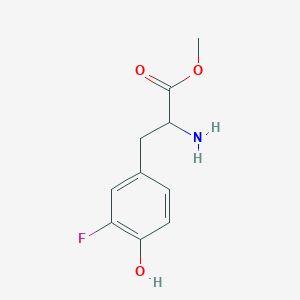
![[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)
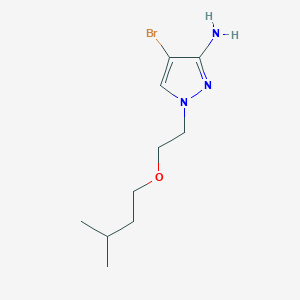
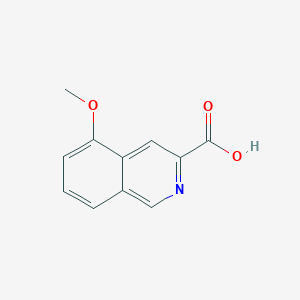
![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)
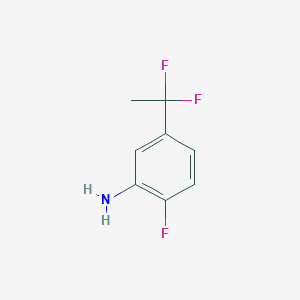
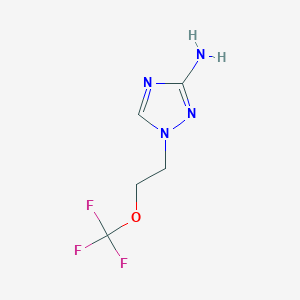
![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)

